1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)-

Description

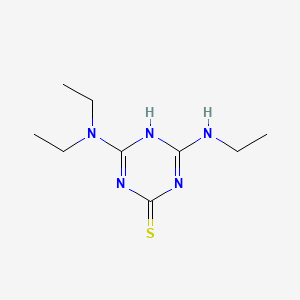

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- (CAS: 23613-02-7) is a sulfur-containing s-triazine derivative characterized by a 1,3,5-triazine core substituted with a thione group (=S) at position 2, a diethylamino group (-N(C₂H₅)₂) at position 4, and an ethylamino group (-NHCH₂CH₃) at position 6 . The compound’s structure is critical to its physicochemical properties, such as solubility and reactivity.

s-Triazines are widely studied for applications in agrochemicals, pharmaceuticals, and materials science.

Properties

CAS No. |

23613-02-7 |

|---|---|

Molecular Formula |

C9H17N5S |

Molecular Weight |

227.33 g/mol |

IUPAC Name |

2-(diethylamino)-6-(ethylamino)-1H-1,3,5-triazine-4-thione |

InChI |

InChI=1S/C9H17N5S/c1-4-10-7-11-8(13-9(15)12-7)14(5-2)6-3/h4-6H2,1-3H3,(H2,10,11,12,13,15) |

InChI Key |

GOUKSYJATNOEID-UHFFFAOYSA-N |

Canonical SMILES |

CCNC1=NC(=S)N=C(N1)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthesis via Mercaptotriazine and Sulfur Chloride Reaction (Patented Process)

One of the most detailed and industrially relevant preparation methods is described in European Patent EP0178444B1 and its related documents. This method involves the preparation of substituted triazine derivatives through the reaction of 2-Ethylamino-4-diethylamino-6-mercaptotriazine with sulfur monochloride (S2Cl2) in a biphasic system:

-

- An aqueous alkaline solution (preferably sodium hydroxide at 5-10% excess) of 2-Ethylamino-4-diethylamino-6-mercaptotriazine.

- An inert organic solvent (aliphatic or cycloaliphatic such as gasoline, petroleum ether, or cyclohexane) containing dissolved sulfur monochloride.

- The reaction is conducted at low temperatures, preferably below 10 °C, ideally below 5 °C.

- Equimolar or slightly excess amounts of sulfur monochloride (1.01:1 to 1.1:1 molar ratio) are used with vigorous stirring.

-

- The sulfur monochloride acts as a condensing agent, facilitating the formation of the tetrasulfide derivative.

- The product precipitates out of the two-phase system and can be isolated by filtration.

- The isolated compound is dried under vacuum at 40-45 °C.

-

- The resulting compound (referred to as V480 in the patent) is used as a vulcanization accelerator or crosslinking agent in rubber mixtures.

- It shows superior properties compared to standard compounds and related disulfide derivatives.

This method is notable for its industrial scalability and the use of relatively straightforward reagents and conditions.

Catalyst-Free One-Pot Multicomponent Synthesis

A modern synthetic approach reported in peer-reviewed literature (PMC article and PubMed indexed study) involves a catalyst-free one-pot synthesis of 1,3,5-triazine-2,4-dithione derivatives, which are structurally related to the target compound. This method uses a three-component reaction involving:

-

- Substituted arylaldehydes

- Thiourea

- Trialkyl orthoformates (e.g., trimethyl orthoformate, tripropyl orthoformate)

-

- Mild heating (temperatures around 80 °C to 100 °C)

- No added catalyst

- Reaction times from 1 to 5 hours, optimized for yield

-

- Thiourea serves a dual role: cyclization with aldehydes and alkylation via imidate intermediates.

- The process yields 4-aryl-6-(alkylthio)-3,4-dihydro-1,3,5-triazine-2(1H)-thione derivatives.

-

- Moderate to good yields (up to 87% on a 10 mmol scale)

- The method tolerates a variety of aldehydes and orthoformates, allowing structural diversity.

-

- Products confirmed by spectroscopic methods and single crystal X-ray diffraction.

Although this method specifically describes 6-(alkylthio) derivatives, it provides a valuable synthetic strategy for related triazine-thione compounds with amino substituents introduced via appropriate aldehydes or amines.

Comparative Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The diethylamino and ethylamino groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Halogenation reactions often use reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Halogenated or alkylated triazine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1,3,5-Triazine derivatives have been extensively studied for their pharmacological properties. The compound under discussion has shown promise in various therapeutic areas:

- Antimicrobial Activity : Research indicates that triazine derivatives possess significant antimicrobial properties. A study demonstrated that compounds similar to 1,3,5-Triazine-2(1H)-thione can inhibit the growth of bacteria and fungi effectively .

- Anticancer Properties : Triazine compounds have been evaluated for their ability to induce apoptosis in cancer cells. Specific derivatives have shown cytotoxic effects against various cancer cell lines, suggesting potential as anticancer agents .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Agricultural Applications

The unique properties of triazine derivatives make them suitable for agricultural applications:

- Herbicides : Compounds like 1,3,5-Triazine-2(1H)-thione are being explored as potential herbicides due to their ability to inhibit specific enzymes in plants. This can lead to effective weed control while minimizing environmental impact .

- Fungicides : Research has indicated that triazine derivatives can also exhibit fungicidal activity against agricultural pathogens. This application is particularly relevant in crop protection strategies .

Organic Electronics

The electronic properties of triazines make them suitable for use in organic semiconductors:

- Conductive Polymers : The incorporation of triazine units into polymer matrices has been shown to enhance electrical conductivity and thermal stability. This makes them attractive for applications in organic light-emitting diodes (OLEDs) and solar cells .

Coatings and Adhesives

Triazine compounds are being tested for their utility in coatings and adhesives due to their chemical stability and adhesion properties:

- Protective Coatings : The compound's resistance to chemicals and weathering makes it a candidate for protective coatings in various industrial applications .

Data Tables

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various triazine derivatives, including 1,3,5-Triazine-2(1H)-thione. The results showed a significant reduction in bacterial growth when treated with the compound at varying concentrations.

Case Study 2: Herbicide Development

Research conducted on the herbicidal properties of triazine derivatives revealed that formulations containing 1,3,5-Triazine-2(1H)-thione demonstrated effective weed control in field trials without adversely affecting crop yield.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and properties:

Key Observations :

- Substituent Impact: The target compound’s sulfur (thione) and amino groups contrast with chlorine, methylthio (-SCH₃), or dione (=O) substituents in analogs. These differences influence polarity, solubility, and biological interactions. For example, chlorine in 2-Chloro-4-(ethylamino)-6-(methylthio)-1,3,5-triazine enhances electrophilicity, likely increasing herbicidal activity .

- Biodegradability: Compounds like 4-(ethylamino)-6-(methylthio)-1,3,5-triazine-2(1H)-one degrade readily in wastewater, whereas hydroxyametryne (a methylethylamino analog) resists biodegradation . The target compound’s diethylamino groups may hinder microbial degradation compared to simpler amines.

Biological Activity

1,3,5-Triazine-2(1H)-thione, 4-(diethylamino)-6-(ethylamino)- is a derivative of the triazine family, known for its diverse biological activities. This compound has garnered attention for its potential applications in pharmacology, particularly in anticancer and antimicrobial therapies. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

- Molecular Formula : C9H17N5S

- Molecular Weight : 227.33 g/mol

- CAS Registry Number : 23613-02-7

- Structure : The compound features a triazine core with diethylamino and ethylamino substituents, which are believed to enhance its biological activity.

Biological Activity Overview

The biological activity of 1,3,5-triazine derivatives is attributed to their ability to interact with various biological targets. Key areas of activity include:

- Anticancer Activity : Many studies have reported the anticancer properties of triazine derivatives. The compound has shown promise in inhibiting the growth of various cancer cell lines.

- Antimicrobial Properties : The compound exhibits antifungal and antibacterial activities, making it a candidate for developing new antimicrobial agents.

- Enzyme Inhibition : Triazine derivatives have been noted for their ability to inhibit enzymes involved in cancer progression.

Anticancer Activity

Recent research highlights the potential of 1,3,5-triazine derivatives in cancer therapy. A review article discusses various derivatives and their selectivity against cancer cells compared to normal cells. The following table summarizes some key findings on the anticancer efficacy of triazine derivatives:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| Leukemia | 1.96 | Inhibition of dihydrofolate reductase (DHFR) |

| Colon Cancer | 2.60 | Induction of apoptosis |

| Melanoma | 1.91 | Enzyme inhibition |

| Prostate Cancer | 4.40 | Cell cycle arrest |

| Breast Cancer (MCF-7) | 2.04 | Increased caspase activity |

These findings suggest that compounds like 1,3,5-triazine-2(1H)-thione can effectively target multiple pathways involved in tumorigenesis, providing a basis for further drug development.

Antimicrobial Properties

The compound has also demonstrated significant antimicrobial activity against various pathogens. A study reported that certain triazine derivatives exhibited synergistic effects when combined with existing antifungal agents like fluconazole. The following table illustrates the minimum inhibitory concentrations (MIC) against selected fungal strains:

| Fungal Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Candida albicans | 4.0 | Moderate activity |

| Cryptococcus spp. | ≤0.125 | Potent activity |

| C. glabrata | ≤0.125 | Potent activity |

The selective antifungal properties indicate a potential for developing targeted therapies with reduced cytotoxicity towards human cells.

The mechanisms underlying the biological activities of triazine derivatives are diverse:

- Enzyme Inhibition : Compounds have been shown to inhibit key enzymes such as DHFR, which is crucial for DNA synthesis in rapidly dividing cells.

- Induction of Apoptosis : Some studies indicate that these compounds can trigger apoptotic pathways in cancer cells through the activation of caspases.

- DNA Binding : Certain derivatives exhibit the ability to bind DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have explored the efficacy of triazine derivatives in vivo:

- A study involving nude mice demonstrated tumor reduction when treated with a triazine derivative at a concentration of 10 µM.

- Another investigation highlighted the reduction in tumor volume and increased survival rates in animal models treated with specific triazine compounds.

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(diethylamino)-6-(ethylamino)-1,3,5-triazine-2(1H)-thione?

The synthesis typically involves cyclization reactions of thiourea derivatives with aldehyde or nitrile precursors under basic conditions. A common approach includes:

- Stepwise substitution : Reacting cyanuric chloride with ethylamine and diethylamine in a controlled stoichiometric sequence to introduce amino groups, followed by thiolation using phosphorus pentasulfide (P₂S₅) .

- One-pot multicomponent reactions : Combining guanidine hydrochloride with isothiocyanate intermediates in the presence of a base (e.g., NaOH) to form the triazinethione core, with subsequent alkylation to introduce diethylamino and ethylamino substituents .

Key considerations : Optimize reaction temperature (60–80°C) and solvent polarity (e.g., ethanol or DMF) to minimize side products. Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) is recommended .

Basic: Which analytical techniques are most effective for structural characterization of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (δ 1.2–1.4 ppm for ethyl CH₃, δ 3.3–3.6 ppm for N-CH₂) and ¹³C NMR (δ 40–50 ppm for N-C bonds) confirm substituent integration .

- Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., m/z 227.12 for C₉H₁₇N₅S⁺) .

- X-ray Crystallography : Resolves dihedral angles between the triazine ring and substituents, critical for understanding conformational stability .

- FT-IR : Strong absorption at 1250–1350 cm⁻¹ (C=S stretch) and 1600–1650 cm⁻¹ (triazine ring vibrations) .

Basic: What biological activities have been reported for this compound?

- Antimicrobial : Demonstrated moderate activity against Staphylococcus aureus (MIC: 32 µg/mL) and E. coli (MIC: 64 µg/mL) in disk diffusion assays .

- Anticancer : Inhibited MCF-7 breast cancer cell proliferation (IC₅₀: 18 µM) via apoptosis induction, as shown in flow cytometry .

- Anti-inflammatory : Molecular docking predicts COX-2 inhibition (binding affinity: -7.8 kcal/mol) comparable to salicylic acid .

Advanced: How do substituent modifications influence its structure-activity relationships (SAR)?

- Alkyl chain length : Increasing alkyl chain length (e.g., propyl → octyl) enhances lipophilicity (logP 6.4 for octyl derivatives) but reduces solubility, impacting bioavailability .

- Electron-withdrawing groups : Nitrophenyl substituents improve anticancer activity (IC₅₀: 12 µM) by enhancing electrophilic interactions with DNA .

- Thione vs. thiol : The thione group (C=S) exhibits stronger hydrogen-bonding capacity with biological targets compared to thiol (-SH), as shown in docking studies .

Advanced: What computational strategies predict its pharmacological potential?

- Molecular docking : Simulations with COX-2 (PDB ID: 5KIR) reveal hydrogen bonding between the thione group and Tyr355, alongside hydrophobic interactions with Leu352 .

- ADMET prediction : Favorable oral bioavailability (0.55), moderate solubility (1.2 mg/mL), and low hepatotoxicity risk (probability: 0.23) .

- QSAR models : Use topological polar surface area (TPSA: 92.9 Ų) and rotatable bond count (n=16) to optimize blood-brain barrier permeability .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

- Experimental variables : Discrepancies in MIC values (e.g., 32 vs. 64 µg/mL) may arise from differences in bacterial strain virulence or culture conditions .

- Substituent effects : Conflicting anticancer results (e.g., IC₅₀: 12 vs. 18 µM) could stem from variations in electron-donating/withdrawing groups or assay protocols (MTT vs. SRB) .

- Validation : Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced: What challenges exist in optimizing its pharmacokinetic profile?

- Solubility limitations : Low aqueous solubility (0.58–1.89 mg/mL) due to high logP (6.4) necessitates prodrug strategies (e.g., phosphate ester derivatives) .

- Metabolic stability : Cytochrome P450 (CYP3A4) metabolism reduces half-life; introduce fluorine substituents to block oxidation sites .

- Toxicity : Monitor nephrotoxicity via in vitro renal cell assays (e.g., HEK293 cells) due to potential thione-mediated oxidative stress .

Advanced: What combination therapies enhance its therapeutic efficacy?

- Synergistic agents : Co-administration with cisplatin increases apoptosis in A549 lung cancer cells (combination index: 0.82) by targeting DNA repair pathways .

- Resistance mitigation : Encapsulate in liposomes with P-glycoprotein inhibitors (e.g., verapamil) to overcome efflux-mediated resistance .

- Dosage optimization : Use pharmacokinetic/pharmacodynamic (PK/PD) modeling to balance efficacy and toxicity in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.